REACTION_SMILES
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[CH3:21][C:22](=[O:23])[O:24][C:25](=[O:26])[CH3:27].[CH:12]([N:13]([CH:14]([CH3:15])[CH3:16])[CH2:17][CH3:18])([CH3:19])[CH3:20].[Cl:28][CH2:29][Cl:30].[NH:1]1[C:2](=[O:11])[CH2:3][NH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21>>[NH:1]1[C:2](=[O:11])[CH2:3][N:4]([C:22]([CH3:21])=[O:23])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CNc2ccccc2N1
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Name
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Type
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product
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Smiles
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CC(=O)N1CC(=O)Nc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |